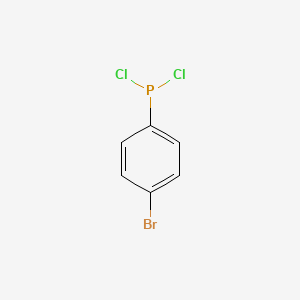

![molecular formula C10H6F6N2O B2547703 1-[1,1,2-三氟-2-(三氟甲氧基)乙基]苯并咪唑 CAS No. 2375267-63-1](/img/structure/B2547703.png)

1-[1,1,2-三氟-2-(三氟甲氧基)乙基]苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives with trifluoromethyl groups has been explored in various studies. For instance, the synthesis of 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles involves the cyclization of 4-alkoxyvinyl trifluoro(chloro)methyl ketones with 2-aminobenzimidazole . Another approach includes the condensation of 2-amino imidazole derivatives with ethyl 4,4,4-trifluorobut-2-ynate, utilizing C–O bond activation to create fluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines . Additionally, the condensation of diamines or amino(thio)phenols with in situ generated CF3CN has been developed as a new method for synthesizing 2-trifluoromethyl benzimidazoles .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. X-ray crystallography has been used to determine the crystal structure of a 2-trifluoromethyl benzimidazole derivative, revealing intermolecular hydrogen bonds between the N and H atoms of the benzimidazole group and the tetrazole group . This structural information is vital for understanding the interaction of these molecules with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives is influenced by the presence of the trifluoromethyl group. For example, the bromination of 2-difluoromethyl groups by photolysis with NBS leads to the formation of bromodifluoromethyl benzo-1,3-diazoles, which can be further utilized in drug synthesis . The reactivity of these compounds can be harnessed to create a variety of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are characterized by their trifluoromethyl groups, which can significantly influence their biological activity. For instance, some of the synthesized 2-(trifluoromethyl)pyrimido[1,2-a]benzimidazoles exhibited significant DNA-topoisomerase I inhibitory activity . The presence of the trifluoromethyl group can also affect the lipophilicity, metabolic stability, and bioavailability of these compounds, making them potential candidates for drug development.

科学研究应用

化学合成与修饰

一个重要的研究领域涉及苯并咪唑衍生物的一步合成。冯彦戈等人(2007 年)开发了一种有效制备 2-三氟甲基和 2-二氟甲基取代的苯并咪唑衍生物的方法。此过程涉及一步反应,生成可进一步修饰以用于药物合成的化合物,表明此类化合物对于新药开发非常重要 (Ge et al., 2007)。

潜在生物活性

对苯并咪唑衍生物的生物活性的研究在各个治疗领域显示出前景。例如,F. Hernández‐Luis 等人(2010 年)合成了 2-(三氟甲基)-1H-苯并咪唑衍生物,并针对原生动物寄生虫和线虫旋毛虫对其进行了评估,发现对几种原生动物具有纳摩尔活性,并且在体外和体内对旋毛虫具有疗效 (Hernández‐Luis et al., 2010)。这突显了此类化合物在抗寄生虫治疗中的潜力。

抗菌特性

另一个应用是抗菌剂的开发。Salahuddin 等人(2017 年)合成了对多种细菌和真菌表现出抗菌活性的苯并咪唑衍生物,表明其在治疗传染病方面具有潜力 (Salahuddin et al., 2017)。

分子结构与光物理研究

在化学领域,对苯并咪唑化合物的分子结构和光物理性质的研究(例如 Vikas Padalkar 等人于 2014 年进行的研究)提供了可应用于材料科学和纳米技术的基础知识。这些研究人员合成了新的苯并咪唑衍生物,并评估了它们的抗菌活性以及光物理和热学性质 (Padalkar et al., 2014)。

属性

IUPAC Name |

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6N2O/c11-8(19-10(14,15)16)9(12,13)18-5-17-6-3-1-2-4-7(6)18/h1-5,8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHTWBBBRNBAFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C(C(OC(F)(F)F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B2547620.png)

![3-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2547625.png)

![2-Cyclopropyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2547630.png)

![2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2547631.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2547634.png)

![N-(3-methoxyphenyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![3-(3,5-difluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2547638.png)

![(3-fluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2547641.png)

![methyl 2-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2547642.png)